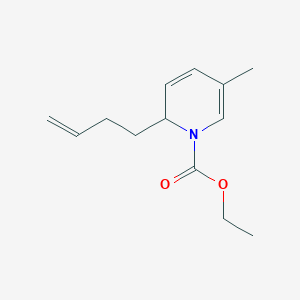
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C7H18ClNO. It is known for its role in various chemical and biological processes due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride typically involves the reaction of 4-hydroxybutylamine with trimethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 4-hydroxybutylamine and trimethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Product Formation: The product, this compound, is obtained as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding substituted ammonium compounds.
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxy-3-hydroxy-N,N,N-trimethylbutan-1-aminium chloride: Similar structure but with a carboxyl group instead of a hydroxyl group.
N,N,N-Trimethylbutan-1-aminium chloride: Lacks the hydroxyl group present in 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins .
Propiedades
| 125422-10-8 | |
Fórmula molecular |
C7H18ClNO |
Peso molecular |
167.68 g/mol |
Nombre IUPAC |
4-hydroxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H18NO.ClH/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VPGBSJICKBYUNH-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





